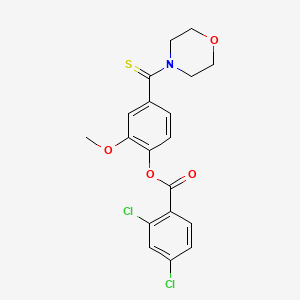
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as Morclofone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its effects through multiple mechanisms of action. In cancer cells, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate acts as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits cell proliferation and induces apoptosis. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate reduces oxidative stress and neuroinflammation, leading to neuroprotective effects. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target cancer cells and modulate the immune system. However, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate. In cancer research, further studies are needed to determine the efficacy of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in vivo and its potential use in combination with other anticancer agents. In neurology, future studies could investigate the potential use of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the optimal dose and duration of treatment with 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate and its potential use in the treatment of autoimmune diseases.
Conclusion:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to obtain high yields of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate with purity greater than 99%. 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its effects through multiple mechanisms of action and has several biochemical and physiological effects. While 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has several advantages for lab experiments, it also has limitations. There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, including its potential use in cancer research, neurology, and immunology.
Métodos De Síntesis
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-morpholinecarbonyl chloride, and finally, the reaction with 2-methoxyphenol. The synthesis method has been optimized to obtain high yields of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate with purity greater than 99%.
Aplicaciones Científicas De Investigación
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to inhibit the growth of cancer cells by inducing programmed cell death or apoptosis. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been studied for its potential neuroprotective effects against oxidative stress and neuroinflammation. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4S/c1-24-17-10-12(18(27)22-6-8-25-9-7-22)2-5-16(17)26-19(23)14-4-3-13(20)11-15(14)21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHJPRUPMZVZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
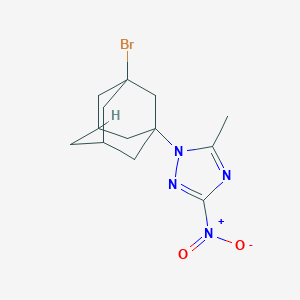
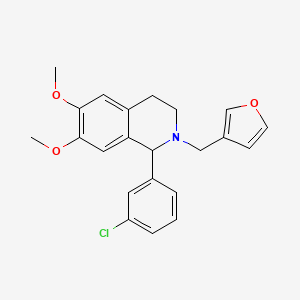
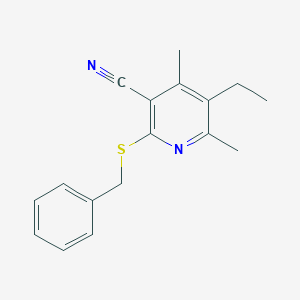
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
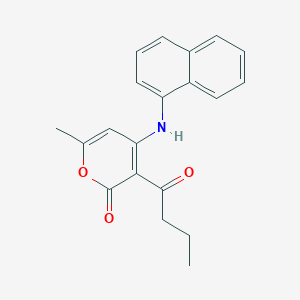
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
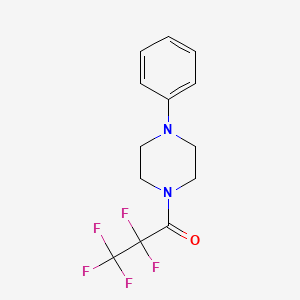
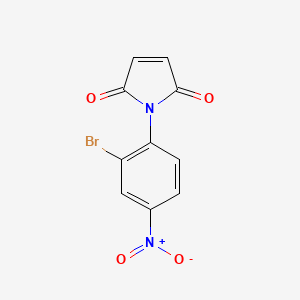
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)